molecular formula C21H16FN3O2S B2514216 N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 900005-85-8

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2514216
CAS RN: 900005-85-8
M. Wt: 393.44
InChI Key: SPXFWOYEUIORBT-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. BTA-EG6 has been shown to inhibit the activity of several kinases, including JAK2, TYK2, and FLT3, which are involved in the regulation of cell growth and proliferation.

Scientific Research Applications

Anti-cancer Activity

Several compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide have demonstrated significant anticancer activities. For example, compounds derived from 6-fluorobenzo[b]pyran have shown anticancer activity against human cancer cell lines including lung, breast, and CNS cancers at low concentrations compared to reference drugs (Hammam et al., 2005). Additionally, pyridine linked various substituted thiazole hybrids have revealed promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), and breast cancer (MCF-7) cell lines, with IC50 values in the range of 5.36-8.76 μM, showcasing their potential as anticancer agents (Alqahtani & Bayazeed, 2020).

Molecular Docking and Drug Design

Compounds structurally similar to this compound have been explored for their binding sites with various proteins through molecular docking studies. These studies provide valuable insights for identifying potential drug candidates and understanding their mechanism of action. For instance, specific thiazolopyrimidines and their derivatives have been evaluated for their interactions with Rho-associated protein kinase (ROCK-1), demonstrating the importance of these compounds in the development of new therapeutic agents (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, which share a structural motif with this compound, have explored their photovoltaic efficiency and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking with Cyclooxygenase 1 (COX1) has shown that these compounds have potential biological applications, highlighting their versatile nature (Mary et al., 2020).

Antimicrobial Activity

Some derivatives related to this compound have been synthesized and evaluated for their antimicrobial activities. For example, studies on substituted 2-aminobenzothiazoles derivatives have shown efficacy against various bacterial and fungal strains, indicating the potential of these compounds in addressing antimicrobial resistance (Anuse et al., 2019).

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed in the context of their pharmacological evaluation . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-15-9-10-18-19(12-15)28-21(24-18)25(13-16-6-4-5-11-23-16)20(26)14-27-17-7-2-1-3-8-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXFWOYEUIORBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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